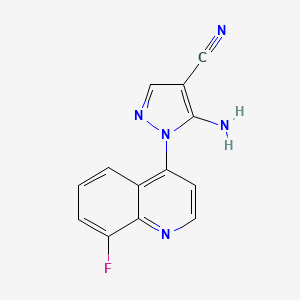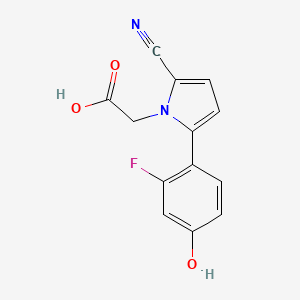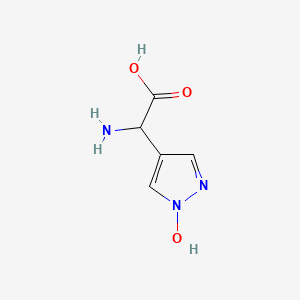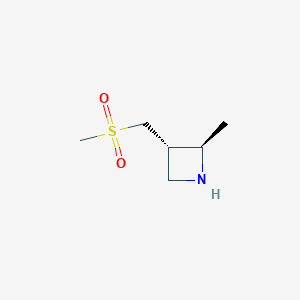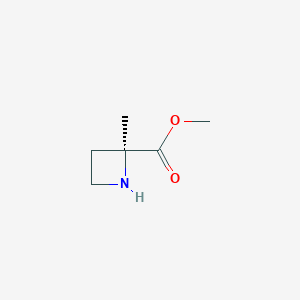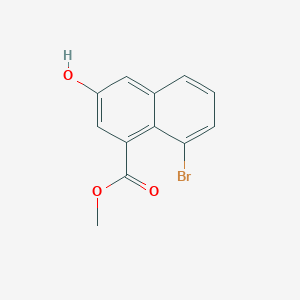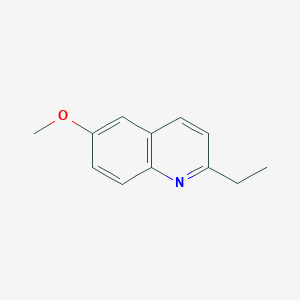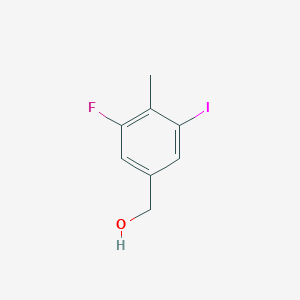
3-Fluoro-5-iodo-4-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodo-4-methylbenzyl alcohol is an organofluorine compound with the molecular formula C8H8FIO. It is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl alcohol typically involves the following steps:
Halogenation: The introduction of fluorine and iodine atoms into the benzyl alcohol structure. This can be achieved through electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Methylation: The addition of a methyl group to the benzyl alcohol. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in DMF, NaSR in ethanol.
Major Products Formed
Oxidation: 3-Fluoro-5-iodo-4-methylbenzaldehyde, 3-Fluoro-5-iodo-4-methylbenzoic acid.
Reduction: 3-Fluoro-5-iodo-4-methylbenzene.
Substitution: 3-Azido-5-iodo-4-methylbenzyl alcohol, 3-Fluoro-5-thio-4-methylbenzyl alcohol.
Scientific Research Applications
3-Fluoro-5-iodo-4-methylbenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated and iodinated compounds for various applications.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl alcohol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzyl alcohol: Lacks the iodine atom, which can affect its reactivity and applications.
5-Iodo-4-methylbenzyl alcohol:
3-Fluoro-5-iodobenzyl alcohol: Lacks the methyl group, which can alter its steric and electronic properties.
Uniqueness
3-Fluoro-5-iodo-4-methylbenzyl alcohol is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the benzyl alcohol structure.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
(3-fluoro-5-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H8FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
ZGTMIAJHYSZPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
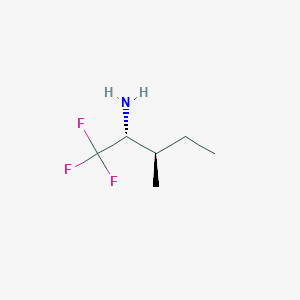
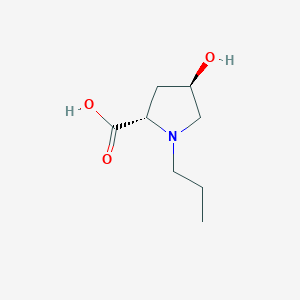
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
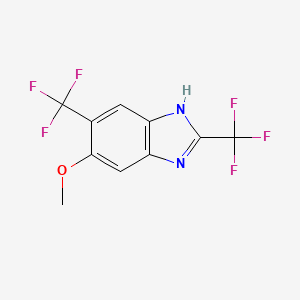
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
